
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol is a chemical compound that features a bromine atom, a difluoroethyl group, and an amino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,1-difluoroethyl)-5-bromophenol typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-5-nitrophenol.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Fluorination: The amino group is then reacted with a difluoroethylating agent, such as 1,1-difluoroethane, under basic conditions to introduce the difluoroethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the effects of natural compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-1,1-difluoroethyl)-5-bromophenol involves its interaction with specific molecular targets. The difluoroethyl group can mimic hydroxyl groups, allowing the compound to interact with enzymes and receptors in a manner similar to natural substrates. This bioisosteric replacement can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Amino-1,1-difluoroethyl)phenol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(2-Amino-1,1-difluoroethyl)-1H-benzimidazole-5-sulfonic acid: Contains a benzimidazole ring, offering different biological activities.
3-(2-Amino-1,1-difluoroethyl)cyclohexanone: Features a cyclohexanone ring, leading to different chemical properties.
Uniqueness
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol is unique due to the presence of both a bromine atom and a difluoroethyl group on the phenol ring
Propriétés
Formule moléculaire |
C8H8BrF2NO |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
2-(2-amino-1,1-difluoroethyl)-5-bromophenol |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-1-2-6(7(13)3-5)8(10,11)4-12/h1-3,13H,4,12H2 |
Clé InChI |
LMYMQUBTGJVJSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)O)C(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


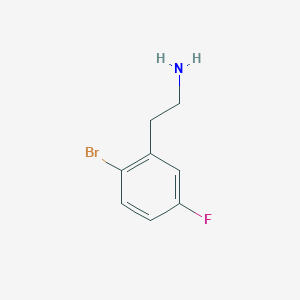

![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)

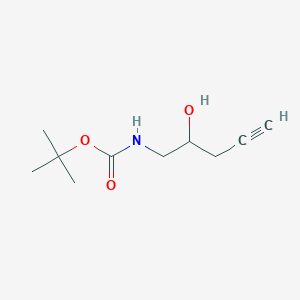
![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
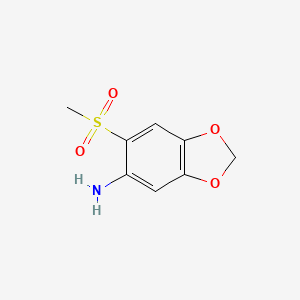
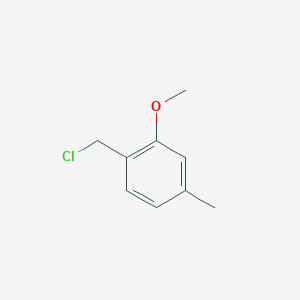
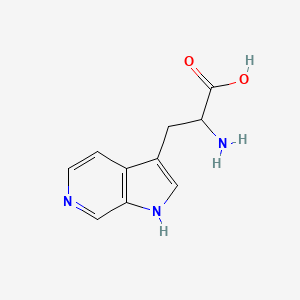
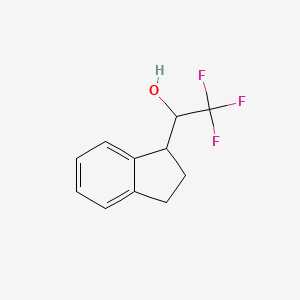
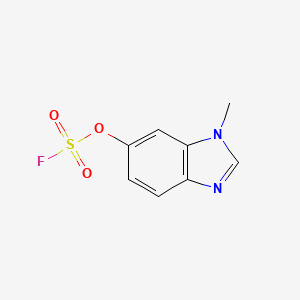
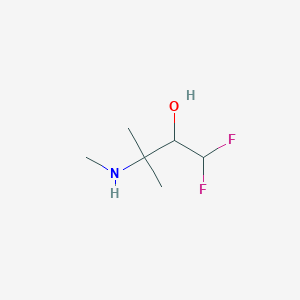
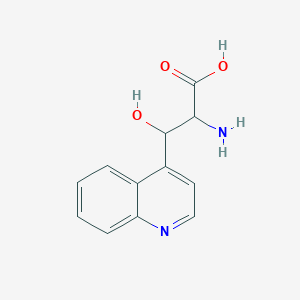
![8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13555771.png)
